molecular formula C14H26N2O2 B2623375 (R)-tert-Butyl 1-cyclopentylpyrrolidin-3-ylcarbamate CAS No. 1286208-49-8

(R)-tert-Butyl 1-cyclopentylpyrrolidin-3-ylcarbamate

Cat. No.: B2623375
CAS No.: 1286208-49-8
M. Wt: 254.374
InChI Key: VFOIOFJINUUTMG-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-tert-Butyl 1-cyclopentylpyrrolidin-3-ylcarbamate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 3-position and a cyclopentyl substituent at the pyrrolidine nitrogen. The tert-butyl carbamate group is a common protecting group for amines, enhancing stability during synthetic processes .

Properties

IUPAC Name

tert-butyl N-[(3R)-1-cyclopentylpyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-11-8-9-16(10-11)12-6-4-5-7-12/h11-12H,4-10H2,1-3H3,(H,15,17)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOIOFJINUUTMG-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ®-tert-Butyl 1-cyclopentylpyrrolidin-3-ylcarbamate typically involves the reaction of ®-1-cyclopentylpyrrolidine-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

®-tert-Butyl 1-cyclopentylpyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmosphere to prevent unwanted side reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

®-tert-Butyl 1-cyclopentylpyrrolidin-3-ylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-cyclopentylpyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

  • Aromatic vs. Aliphatic Substituents: The 4-bromobenzyl and 2-methoxybenzyl groups introduce aromatic rings, enhancing lipophilicity compared to aliphatic groups like cyclobutyl or pivaloyl. The bromine atom in adds significant molecular weight (355.27 vs. 240.34 in ), which may affect pharmacokinetic properties. Electron-Withdrawing Groups: The 3-fluoro-2-nitrophenyl group in contains both nitro (-NO₂) and fluorine substituents, which are electron-withdrawing. This could increase reactivity in electrophilic substitution or reduction reactions.

Research Implications and Limitations

While structural comparisons provide insights into physicochemical properties, the absence of direct experimental data (e.g., solubility, biological activity) for this compound limits conclusive comparisons. Further studies should focus on:

  • Steric Effects : How cyclopentyl vs. cyclobutyl substituents influence synthetic yields or steric hindrance.
  • Pharmacokinetic Profiling : Comparative assays to evaluate bioavailability and metabolic stability across analogs.

Biological Activity

(R)-tert-Butyl 1-cyclopentylpyrrolidin-3-ylcarbamate, also known as tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate, is a compound with significant potential in medicinal chemistry, particularly concerning its biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₄H₂₆N₂O₂
  • Molecular Weight : 254.37 g/mol
  • CAS Number : 1286208-49-8

The compound features a carbonyl group connected to a nitrogen atom, which is further bonded to a tert-butyl group and a pyrrolidin-3-yl group with a cyclopentyl substituent. This unique structure contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits notable interactions with various neurotransmitter systems, suggesting its potential as a modulator in the central nervous system (CNS). The following sections will discuss specific areas of biological activity, including receptor interactions, neuropharmacological effects, and therapeutic implications.

Neurotransmitter Modulation

Studies have shown that this compound may influence neurotransmitter release and receptor binding. It is hypothesized to interact primarily with:

  • Dopamine Receptors : Potentially affecting dopaminergic signaling pathways.
  • Serotonin Receptors : Implications for mood regulation and anxiety disorders.
  • GABA Receptors : Possible anxiolytic effects through modulation of inhibitory neurotransmission.

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : Studies measuring binding affinity to various receptors have indicated significant interactions with dopamine and serotonin receptors.
  • Neuropharmacological Effects : Animal models suggest that the compound may enhance mood and reduce anxiety-like behaviors, indicative of its potential as an antidepressant or anxiolytic agent.

Case Studies

  • Study on Anxiety Reduction :
    • A study conducted on rodents demonstrated that administration of this compound resulted in decreased anxiety-like behaviors in elevated plus-maze tests. The results suggested a significant reduction in time spent in the open arms, indicating anxiolytic properties.
  • Dopaminergic Effects :
    • Another investigation focused on the compound's effect on dopamine signaling in a Parkinson's disease model. The results showed improved motor function and increased dopamine levels in the striatum, suggesting therapeutic potential for neurodegenerative disorders.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Tert-butyl methyl(pyrrolidin-3-yl)carbamateC₁₀H₂₀N₂O₂Simpler structure without cyclopentane
Tert-butyl N-(pyrrolidin-3-yl)carbamateC₁₃H₂₅N₂O₂Retains pyrrolidine core but lacks cyclopentane
Tert-amyl N-(1-cyclohexylpyrrolidin-3-yl)carbamateC₁₄H₂₈N₂O₂Cyclohexane instead of cyclopentane

The unique cyclopentane moiety of this compound may enhance its selectivity and potency compared to these analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.